molecular formula C14H17NO3 B13460166 Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate

Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate

Cat. No.: B13460166
M. Wt: 247.29 g/mol
InChI Key: SCLLCGSPCMIIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 1-(hydroxymethyl)-5-azaspiro[23]hexane-5-carboxylate is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a benzyl halide with a spirocyclic amine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexanes: These compounds share a similar spirocyclic structure but differ in their specific functional groups and chemical properties.

    Indole Derivatives: These compounds also feature a spirocyclic structure and are known for their bioactivity, but they have different core structures and functional groups.

Uniqueness

Benzyl 1-(hydroxymethyl)-5-azaspiro[23]hexane-5-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

benzyl 2-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate

InChI

InChI=1S/C14H17NO3/c16-7-12-6-14(12)9-15(10-14)13(17)18-8-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2

InChI Key

SCLLCGSPCMIIOK-UHFFFAOYSA-N

Canonical SMILES

C1C(C12CN(C2)C(=O)OCC3=CC=CC=C3)CO

Origin of Product

United States

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